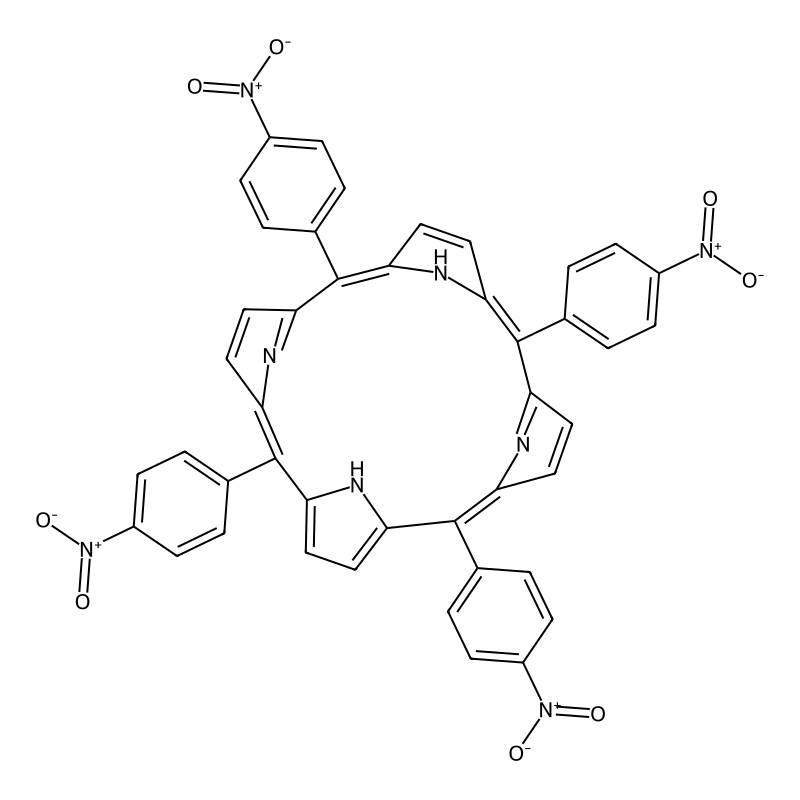

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin can be synthesized via the Adler reaction, a common method for porphyrin synthesis. This reaction involves condensing pyrrole with a dialdehyde in the presence of an oxidizing agent. In the case of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin, 4-nitrobenzaldehyde is used as the dialdehyde [].

Potential Applications

Due to the presence of the electron-withdrawing nitro groups, 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin exhibits interesting photophysical and electrochemical properties. Research suggests potential applications in areas like:

Photodynamic Therapy (PDT)

Porphyrins are known for their ability to generate reactive oxygen species upon light irradiation. These properties make them attractive candidates for PDT, a cancer treatment modality. The introduction of nitro groups into the porphyrin structure can influence light absorption and singlet oxygen generation, potentially leading to more effective PDT agents [].

Solar Cells

Porphyrins can act as light harvesters in dye-sensitized solar cells (DSSCs). The nitro groups in 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin may influence light absorption properties, potentially making it a candidate for DSSC development [].

Sensors

Due to their ability to interact with specific molecules, porphyrins can be used as sensors. The nitro groups in 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin may influence the selectivity and sensitivity of the molecule towards target analytes, making it a potential candidate for sensor development [].

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin is a synthetic porphyrin compound characterized by its molecular formula C44H26N8O8. This compound features four nitrophenyl groups attached to the meso positions of the porphyrin ring, giving it a vibrant red color. It is notable for its unique chemical properties, particularly its strong electron-withdrawing nitro groups, which enhance its reactivity and photophysical characteristics. These attributes make it valuable in various scientific and industrial applications, including catalysis and photodynamic therapy .

Currently, there's no documented research on the specific mechanism of action of TPP(NO2)4 in biological systems. However, its structural similarity to porphyrins suggests potential applications. Porphyrins are known for their ability to bind metal ions within the central cavity. TPP(NO2)4 might exhibit similar behavior, potentially binding metal ions with altered binding affinity due to the presence of electron-withdrawing nitro groups [].

- Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin ring.

- Reduction: The nitro groups can be reduced to amino groups using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

- Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

This compound exhibits significant biological activity, particularly in the field of photodynamic therapy. It has been shown to generate reactive oxygen species upon light irradiation, making it a candidate for cancer treatment. Additionally, 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin has demonstrated antimicrobial properties against bacteria such as Pseudomonas aeruginosa and Bacillus subtilis, especially under visible light irradiation. These properties suggest its potential as an effective agent in photodynamic antimicrobial therapy .

The synthesis of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin typically involves the reaction of pyrrole with 4-nitrobenzaldehyde under acidic conditions. Common methods include:

- Condensation Reaction: Pyrrole is reacted with 4-nitrobenzaldehyde in solvents like dichloromethane or chloroform, often using trifluoroacetic acid as a catalyst. The product is purified through recrystallization or chromatography.

- Alternative Methods: Other synthesis routes include refluxing a mixture of 4-nitrobenzaldehyde and acetic anhydride in propionic acid with pyrrole added dropwise .

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin has a wide range of applications:

- Catalysis: Used as a catalyst in various organic reactions.

- Biological Studies: Serves as a model compound for studying enzyme mimetics and heme proteins.

- Photodynamic Therapy: Investigated for cancer treatment due to its ability to generate reactive oxygen species.

- Sensors: Employed in developing sensors for detecting gases like hydrogen sulfide .

Several compounds share structural similarities with 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin. Here are some notable examples:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 5,10,15,20-Tetrakis(phenyl)porphyrin | Four phenyl groups | Lacks electron-withdrawing nitro groups; less reactive |

| 5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin | Four nitrophenyl groups at different positions | Different electronic properties affecting reactivity |

| Zinc Complex of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin | Zinc ion coordinated to porphyrin | Enhanced stability and altered photophysical properties |

The presence of nitro groups in 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin significantly influences its chemical reactivity and biological activity compared to similar compounds. This makes it particularly valuable for applications in photodynamic therapy and catalysis .

The Adler-Longo method remains a foundational approach for synthesizing 5,10,15,20-tetrakis(4-nitrophenyl)porphyrin (TNPP). This one-pot condensation involves the reaction of pyrrole with 4-nitrobenzaldehyde in a refluxing propionic acid medium under aerobic conditions. The mechanism proceeds through acid-catalyzed cyclization, where four pyrrole molecules and four aldehyde molecules undergo sequential aldol-like condensations to form a porphyrinogen intermediate. Oxidation of this intermediate by atmospheric oxygen yields the fully conjugated porphyrin macrocycle.

Key Reaction Parameters

| Parameter | Details | Yield (%) | Source |

|---|---|---|---|

| Temperature | 141°C (reflux) | 10–30 | |

| Solvent | Propionic acid | — | |

| Catalyst | None (acidic solvent) | — | |

| Oxidation Agent | Atmospheric O₂ | — |

The electron-withdrawing nitro groups on the benzaldehyde precursor increase the electrophilicity of the aldehyde, accelerating condensation but also introducing steric hindrance that limits yields. Purification challenges arise due to tar-like byproducts, necessitating recrystallization or column chromatography. Recent adaptations, such as substituting propionic acid with Brønsted acidic ionic liquids (e.g., [HC₄im][CF₃CO₂]), have improved yields to 15% while simplifying product isolation.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a high-efficiency alternative to traditional reflux methods. A representative protocol involves mixing 4-nitrobenzaldehyde (1.511 g, 0.01 mol) and pyrrole (708 µL, 0.01 mol) in nitrobenzene/lactic acid, followed by irradiation in a domestic microwave at 300 W for 15 minutes. This approach reduces reaction times from hours to minutes and improves yields to 30% by enhancing molecular collision frequency and thermal homogeneity.

Comparative Analysis of Synthesis Methods

| Method | Time | Yield (%) | Purity | Energy Input |

|---|---|---|---|---|

| Adler-Longo (reflux) | 12 h | 10–30 | Moderate | High |

| Microwave | 15 min | 30 | High | Low |

| Mechanochemical | 6 min | 3–27 | Low | Medium |

Microwave synthesis also minimizes side reactions, as evidenced by UV-Vis spectra showing a sharp Soret band at 423 nm for TNPP, indicative of high macrocycle integrity. Post-synthesis metallation with zinc acetate in dimethylformamide (DMF)/chloroform mixtures further enhances photostability, achieving 85% yield for Zn-TNPP under reflux conditions.

Solid-Phase Extraction Techniques for Mass Production

Solid-phase extraction (SPE) has been optimized for large-scale TNPP purification. After synthesis, the crude product is adsorbed onto C18-functionalized silica cartridges, washed with ammonium acetate (1 M, pH 5.16), and eluted with acetone/formic acid (9:1 v/v). This method achieves >90% recovery rates while eliminating tarry residues common in Adler-Longo syntheses.

SPE Workflow for TNPP Purification

- Adsorption: Crude TNPP in 6 M formic acid is loaded onto C18 cartridges.

- Washing: Contaminants are removed with 3 mL ammonium acetate.

- Elution: TNPP is recovered using 2 mL acetone/formic acid.

- Concentration: Eluent is evaporated under N₂ and reconstituted in DMF.

Industrial-scale applications employ automated SPE systems with throughputs exceeding 1 kg/day, coupled with high-performance liquid chromatography (HPLC) for quality control. Recent advances include magnetic porphyrin-based porous organic polymers (MP-POPs), which enable selective TNPP extraction from complex matrices via π-π interactions.

Catalytic Systems and Solvent Optimization

Catalyst and solvent selection critically influence TNPP synthesis efficiency. Propionic acid remains the standard solvent, but substitutions with dimethylformamide (DMF) or ionic liquids ([HC₄im][X]) improve solubility and reaction kinetics. For example, DMF increases tetrapyrrane intermediate solubility, enabling 28% TNPP yields under reflux.

Catalytic Systems in TNPP Synthesis

Mechanochemical methods using ball milling (Retsch MM200 mixer mill) offer solvent-free alternatives, achieving 27.9% yield via grinding 4-nitrobenzaldehyde and pyrrole with toluenesulfonic acid for 20 minutes. Solvent mixtures like DMF/chloroform (1:1) optimize metallation reactions, as evidenced by Zn-TNPP’s 85% yield under reflux.